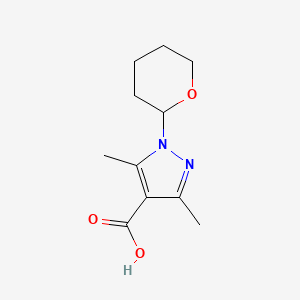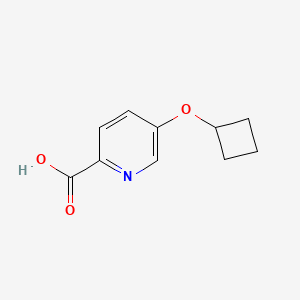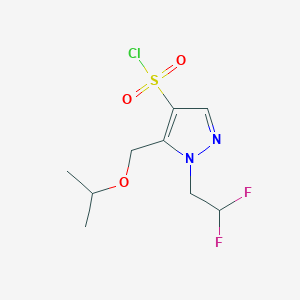
(2,2-Dimethoxycyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “(2,2-Dimethoxycyclohexyl)methanol” were not found, methanol synthesis from H2 and CO2 has been extensively studied . The process involves detailed simulations with heat integration and techno-economic analyses .
Molecular Structure Analysis
The molecular structure of “(2,2-Dimethoxycyclohexyl)methanol” consists of a cyclohexane ring with two methoxy groups (OCH3) attached to the same carbon atom and a hydroxyl group (OH) attached to an adjacent carbon atom.
Wissenschaftliche Forschungsanwendungen
Photooxidation Studies
- Photosensitized Oxygenation: The photooxidation of alkyl-substituted furans, including 2-methyl-, 2,5-dimethyl-, dicyclohexano-, and menthofuran, in methanol, involves the production of crystalline derivatives via the addition of solvent to ozonide-like peroxides (Foote et al., 1967).
Chemical Synthesis and Reaction Mechanisms
- Carboxylation of Methanol: In the formation of dimethylcarbonate from MeOH and CO2, the catalysis by [Nb(OMe)5]2 follows a distinct "acid-plus-base activation" of methanol, differing from other catalytic systems like Sn(IV) and dicyclohexylcarbodiimide (Aresta et al., 2006).
- Esterification Techniques: The use of 2,2-dimethoxypropane in methyl ester preparation can act as a water scavenger in esterification of acids with methanol (Radin et al., 1960).
Advanced Material Synthesis and Analysis
- Electrochemical Oxidation: The indirect electrochemical oxidation of cyclic ketones in methanol varies with ring size, influencing the formation of products like 2,2-dimethoxycyclopentanone or 2,2-dimethoxycyclo-hexanol (Barba et al., 1996).
Catalysis and Chemical Reactions
- Dimethoxymethane Synthesis: Research on synthesizing dimethoxymethane (DMM) from methanol over various catalysts highlights the influence of catalyst component, feed composition, and temperature on performance (Thavornprasert et al., 2016).
- Methanolysis of Insecticides: Studies on the methanolysis of insecticides like paraoxon in methanol solution have demonstrated significant acceleration of the reaction in the presence of La(OTf)3, a catalyst (Tsang et al., 2003).
Sustainable Energy and Industrial Applications
- Methanol as a Hydrogen Donor: Methanol can act as a hydrogen donor towards organic substrates in the reduction of ketones to alcohols, catalyzed by complexes of rhodium, iridium, ruthenium, and osmium (Smith & Maitlis, 1985).
- Methanol Synthesis from Syngas: Methanol, used in creating DMM, formic acid, and dimethyl ether, can be produced from CO2 and H2, reducing CO2 emissions. The development of highly active catalysts for methanol synthesis is crucial (Chen et al., 2021).
Safety and Hazards
While specific safety and hazard information for “(2,2-Dimethoxycyclohexyl)methanol” was not found, general safety measures for handling chemicals should always be followed. These include keeping the product away from heat/sparks/open flames/hot surfaces and ensuring the container is kept tightly closed .
Wirkmechanismus
Target of Action
Methanol and its derivatives are known to interact with various enzymes such as methanol dehydrogenase .
Mode of Action
Methanol and its derivatives, in general, are oxidized by enzymes like methanol dehydrogenase to formaldehyde . It’s plausible that (2,2-Dimethoxycyclohexyl)methanol might undergo similar enzymatic reactions.
Biochemical Pathways
Methanol is known to be involved in various biochemical pathways, including its conversion to formaldehyde by methanol dehydrogenase .
Result of Action
It’s mentioned that methanol and its derivatives have potential biological activity.
Action Environment
Factors such as ph and temperature are known to affect the activity of enzymes like methanol dehydrogenase, which could potentially interact with (2,2-dimethoxycyclohexyl)methanol .
Eigenschaften
IUPAC Name |
(2,2-dimethoxycyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-11-9(12-2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUSWUZHEAZDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethoxycyclohexyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640410.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2640411.png)


![3-[(2-Bromophenyl)methoxy]benzoic acid](/img/structure/B2640416.png)
![N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2640418.png)
![Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2640420.png)
![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)
![ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640425.png)
![3-[1-[(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2640427.png)
